Diethyl 2-cyclopentylidenepropanedioate
Description
Diethyl 2-cyclopentylidenepropanedioate is a malonic acid derivative characterized by a cyclopentylidene group (a cyclopentene ring fused to the central carbon of the propanedioate backbone) and two ethyl ester groups. This structure confers unique chemical reactivity, particularly in cycloaddition reactions and as a dienophile in Diels-Alder chemistry.
Properties
IUPAC Name |
diethyl 2-cyclopentylidenepropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZDVNJFVRYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260128 | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41589-42-8 | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41589-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester typically involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-cyclopentylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry: Diethyl 2-cyclopentylidenepropanedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound to investigate the mechanisms of ester hydrolysis and other biochemical processes .
Industry: Industrially, it is used in the production of polymers, resins, and other materials. Its unique structure makes it valuable in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The cyclopentylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with Diethyl 2-cyclopentylidenepropanedioate but differ in substituents or functional groups:
| Compound Name | Substituent/Functional Group | Key Structural Difference |
|---|---|---|
| Diethyl 2-cyclopentylpropanedioate | Cyclopentane (saturated) | Lacks the conjugated double bond |
| Diethyl 2-(3-oxocyclopentyl)propanedioate | 3-Ketocyclopentane | Contains a ketone instead of a double bond |
| Diethyl 2-(2,4-difluorophenyl)propanedioate | 2,4-Difluorophenyl and prop-1-enyl | Aromatic fluorophenyl group |
| Diethyl malonate | No substituent (parent compound) | Simplest malonic acid ester |
Electronic and Steric Effects
- Cyclopentylidene vs. Cyclopentyl : The conjugated double bond in the cyclopentylidene group increases electron-withdrawing effects, enhancing reactivity in Michael additions and cross-coupling reactions compared to the saturated cyclopentyl analog .
- Ketone vs. Alkene Substituents : The 3-oxocyclopentyl group () introduces polarity and hydrogen-bonding capacity, improving enzyme inhibition efficacy, while the cyclopentylidene group prioritizes electrophilic reactivity .
Research Findings and Challenges
- Synthetic Utility : this compound’s unsaturated structure is advantageous for constructing polycyclic frameworks, though its synthesis requires precise control to avoid side reactions .
- Limitations : Stability under physiological conditions and solubility in aqueous media remain challenges for malonate derivatives, necessitating formulation optimizations .
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